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Vinyl triflates have emerged as versatile and highly reactive intermediates in the realm of

natural product total synthesis. Their ability to readily undergo a variety of carbon-carbon bond-

forming reactions, particularly palladium-catalyzed cross-coupling reactions, has made them

invaluable tools for the construction of complex molecular architectures. This document

provides detailed application notes, experimental protocols, and visual guides for the effective

use of vinyl triflates in the synthesis of natural products.

Introduction to Vinyl Triflates in Synthesis
Vinyl triflates are vinyl esters of trifluoromethanesulfonic acid. The triflate group is an excellent

leaving group, rendering the vinylic carbon highly susceptible to nucleophilic attack and

oxidative addition to transition metal catalysts. This high reactivity, coupled with their

accessibility from readily available ketones and 1,3-dicarbonyl compounds, makes them

superior alternatives to vinyl halides in many synthetic applications.[1]

The primary application of vinyl triflates in natural product synthesis lies in their participation in

a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille,

Heck, and Sonogashira couplings. These reactions allow for the stereospecific formation of

carbon-carbon bonds under relatively mild conditions, a critical consideration in the late stages

of a complex synthesis.
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Key Applications and Strategies
The strategic incorporation of a vinyl triflate moiety into a synthetic intermediate opens up a

wide array of possibilities for molecular elaboration. Common strategies include:

Macrocyclization: The formation of large rings, a common feature in many natural products,

can be efficiently achieved through intramolecular cross-coupling reactions of vinyl triflates.

Fragment Coupling: Convergent synthetic strategies often rely on the coupling of complex

molecular fragments. Vinyl triflates serve as robust electrophilic partners in these crucial

bond-forming events.

Introduction of Complex Side Chains: Elaborate side chains can be appended to a core

structure via cross-coupling of a vinyl triflate with a suitable organometallic reagent.

The following sections will detail the synthesis of vinyl triflates and their application in key

cross-coupling reactions, with specific examples from the total synthesis of natural products.

Synthesis of Vinyl Triflates
Vinyl triflates are most commonly synthesized from ketones or 1,3-dicarbonyl compounds.

The choice of method often depends on the desired regioselectivity and the nature of the

substrate.

Protocol 1: Stereoselective Synthesis of Z-Vinyl Triflates
from 1,3-Dicarbonyl Compounds[1]
This method provides a highly stereoselective route to Z-vinyl triflates from a variety of 1,3-

dicarbonyl compounds.

Reaction Scheme:

R1-C(=O)-CH2-C(=O)-R2 R1-C(OTf)=CH-C(=O)-R2 (Z-isomer)1. LiOTf, Base (e.g., Et3N, DBU)
2. Tf2O, CH2Cl2, 0 °C
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Caption: General scheme for the synthesis of Z-vinyl triflates.

Materials:

1,3-Dicarbonyl compound (1.0 equiv)

Lithium triflate (LiOTf) (1.1 equiv)

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

To a solution of the 1,3-dicarbonyl compound and lithium triflate in anhydrous

dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base

(triethylamine or DBU) dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture at 0 °C.

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography

(TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

Z-vinyl triflate.

Protocol 2: Synthesis of Vinyl Triflates from Ketones[2]
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This protocol describes the general procedure for the formation of vinyl triflates from ketones

using a strong, non-nucleophilic base and a triflating agent.

Reaction Scheme:

R1-C(=O)-CH2-R2 R1-C(OTf)=CH-R21. LHMDS, THF, -78 °C
2. PhNTf2

Click to download full resolution via product page

Caption: General scheme for the synthesis of vinyl triflates from ketones.

Materials:

Ketone (1.0 equiv)

Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv) as a 1.0 M solution in THF

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)

Tetrahydrofuran (THF), anhydrous

Procedure:

To a cooled solution (-78 °C) of LHMDS in anhydrous THF under an inert atmosphere, add a

solution of the ketone in anhydrous THF dropwise.

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Add a solution of PhNTf₂ in anhydrous THF to the reaction mixture at -78 °C.

Allow the solution to warm to room temperature and stir overnight.

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous

ammonium chloride solution.

Extract the mixture with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions
The following protocols highlight the utility of vinyl triflates in key palladium-catalyzed cross-

coupling reactions, which are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds

between a vinyl triflate and an organoboron compound.

In the synthesis of various heterocyclic compounds, the Suzuki-Miyaura coupling of lactam-

derived vinyl triflates with boronic acids or esters provides an efficient route to substituted

dihydropyridines and tetrahydroazepines.[2][3]

Reaction Scheme:

Lactam-derived
Vinyl Triflate

Coupled Product

R-B(OR')2

Pd(PPh3)2Cl2, Na2CO3
THF/H2O

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of a lactam-derived vinyl triflate.
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Entry
Vinyl Triflate
Substrate

Boronic
Acid/Ester

Product Yield (%)

1

N-Boc-δ-

valerolactam

triflate

Phenylboronic

acid

N-Boc-6-phenyl-

3,4-dihydro-2H-

pyridine

95

2

N-Boc-ε-

caprolactam

triflate

(E)-2-

Phenylvinylboron

ic acid

N-Boc-7-((E)-2-

phenylvinyl)-2,3,

4,5-

tetrahydroazepin

e

88

3

N-Boc-δ-

valerolactam

triflate

2-Furylboronic

acid

N-Boc-6-(2-

furyl)-3,4-

dihydro-2H-

pyridine

92

Protocol 3: Suzuki-Miyaura Coupling of a Lactam-Derived Vinyl Triflate[2][3]

Materials:

Lactam-derived vinyl triflate (1.0 equiv)

Boronic acid or ester (1.2 equiv)

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equiv)

Sodium carbonate (Na₂CO₃) (2.0 equiv)

Tetrahydrofuran (THF) and Water (4:1 mixture)

Procedure:

To a flask containing the vinyl triflate and the boronic acid/ester, add the THF/water solvent

mixture.

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
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Add the sodium carbonate and the palladium catalyst to the reaction mixture.

Heat the reaction to reflux and monitor its progress by TLC.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the residue by flash column chromatography on silica gel.

Heck Reaction
The Heck reaction involves the coupling of a vinyl triflate with an alkene to form a new, more

substituted alkene.

An asymmetric intramolecular Heck reaction of a vinyl triflate was a key step in the synthesis

of (+)-vernolepin, a sesquiterpene lactone with significant cytotoxic activity. This cyclization

established a crucial cis-decalin ring system with high enantioselectivity.[4]

Reaction Scheme:

Acyclic Vinyl Triflate Precursor cis-Decalin ProductPd(OAc)2, (R)-BINAP
K2CO3, t-BuOH

Vinyl Triflate

Coupled Product

R-Sn(Alkyl)3

Pd(PPh3)4, LiCl
THF
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Key Reactions of Vinyl Triflates in Natural Product Synthesis

Ketone / 1,3-Dicarbonyl

Vinyl Triflate

 Triflation 

Suzuki Coupling
(with R-B(OR')2)

Heck Reaction
(with Alkene)

Stille Coupling
(with R-SnR'3)

Complex Natural Product Scaffolds

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1252156#application-of-vinyl-triflates-in-natural-
product-total-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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